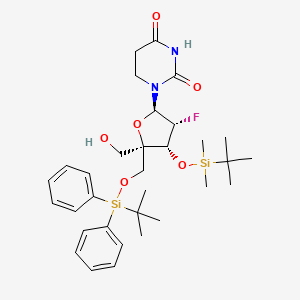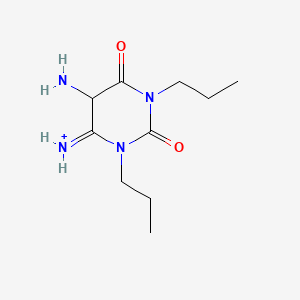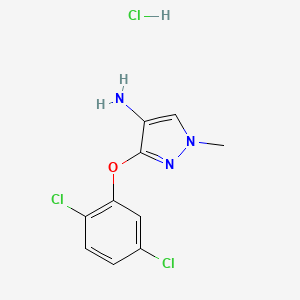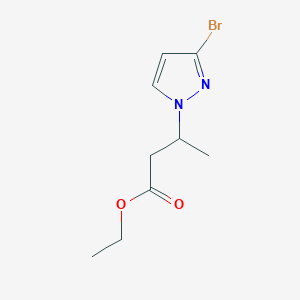![molecular formula C11H12ClF2N3 B12349879 N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride CAS No. 1856094-76-2](/img/structure/B12349879.png)
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a difluorophenyl group and a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methylpyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
- N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide
- 4-(Aminosulfonyl)-N-[(2,5-Difluorophenyl)Methyl]-Benzamide
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride stands out due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety.
Propiedades
Número CAS |
1856094-76-2 |
|---|---|
Fórmula molecular |
C11H12ClF2N3 |
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H11F2N3.ClH/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13;/h2-4,6-7,14H,5H2,1H3;1H |
Clave InChI |
WPQWQSHYWXGOCD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)

![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)




